molecular formula C11H16ClN3 B11734611 2-tert-butyl-1H-1,3-benzodiazol-6-amine hydrochloride

2-tert-butyl-1H-1,3-benzodiazol-6-amine hydrochloride

Cat. No.: B11734611
M. Wt: 225.72 g/mol
InChI Key: XAIPBQZAKTYPGU-UHFFFAOYSA-N
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Description

2-tert-butyl-1H-1,3-benzodiazol-6-amine hydrochloride is a heterocyclic aromatic amine compound It is characterized by the presence of a benzodiazole ring substituted with a tert-butyl group and an amine group at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-1H-1,3-benzodiazol-6-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-tert-butylphenylamine with formamide in the presence of a catalyst to form the benzodiazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides are used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted benzodiazole derivatives.

Scientific Research Applications

2-tert-butyl-1H-1,3-benzodiazol-6-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1H-1,3-benzodiazol-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride
  • 2-tert-butyl-1-methyl-1H-1,3-benzodiazol-5-amine

Comparison: 2-tert-butyl-1H-1,3-benzodiazol-6-amine hydrochloride is unique due to its specific substitution pattern on the benzodiazole ring. This structural difference can result in variations in chemical reactivity, biological activity, and physical properties compared to similar compounds. For example, the position of the tert-butyl group and the amine group can influence the compound’s ability to interact with biological targets or participate in chemical reactions.

Properties

Molecular Formula

C11H16ClN3

Molecular Weight

225.72 g/mol

IUPAC Name

2-tert-butyl-3H-benzimidazol-5-amine;hydrochloride

InChI

InChI=1S/C11H15N3.ClH/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10;/h4-6H,12H2,1-3H3,(H,13,14);1H

InChI Key

XAIPBQZAKTYPGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(N1)C=C(C=C2)N.Cl

Origin of Product

United States

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